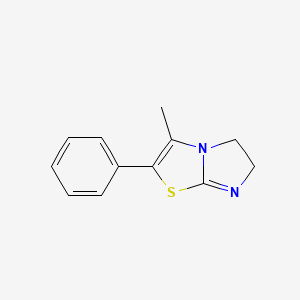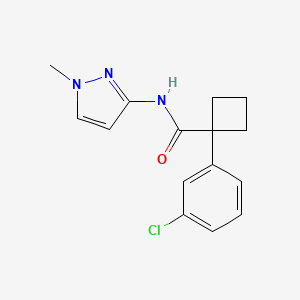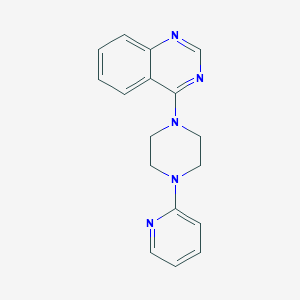![molecular formula C22H27N5O B7519237 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide, also known as BEXAROTENE, is a synthetic retinoid that has been extensively studied for its potential use in treating various types of cancer. It was first synthesized in the early 1990s and has since been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用機序
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide's mechanism of action is not fully understood, but it is thought to work by activating retinoid X receptors (RXRs). RXRs are nuclear receptors that regulate gene expression and play a role in cell differentiation, proliferation, and apoptosis. By activating RXRs, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide may induce cell differentiation and apoptosis in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been shown to increase the expression of apolipoprotein E (APOE), a protein that plays a role in cholesterol metabolism and may have neuroprotective effects. 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has also been shown to increase insulin sensitivity and improve glucose metabolism in animal models.
実験室実験の利点と制限
One advantage of using 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide is relatively easy to synthesize and is commercially available. However, one limitation of using 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide in lab experiments is that it may have off-target effects, as it has been shown to bind to a number of different receptors in addition to RXRs.
将来の方向性
There are a number of potential future directions for research on 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide. One area of interest is the development of more specific RXR agonists that may have fewer off-target effects than 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide. Additionally, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide may have potential applications in other diseases beyond cancer and Alzheimer's disease, such as metabolic disorders and autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide and its potential interactions with other signaling pathways.
合成法
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide is synthesized using a multistep process that involves the reaction of several different chemical compounds. The starting material is 4-(diethylaminomethyl)benzaldehyde, which is reacted with benzyl bromide to form the benzyl derivative. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to form the final product, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide.
科学的研究の応用
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancers. Additionally, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been investigated for its potential use in treating Alzheimer's disease, as it has been shown to reduce beta-amyloid plaque accumulation in animal models.
特性
IUPAC Name |
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-26(4-2)15-20-12-10-18(11-13-20)14-23-22(28)21-17-27(25-24-21)16-19-8-6-5-7-9-19/h5-13,17H,3-4,14-16H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSTUMDWEISTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)


![N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7519249.png)

![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)